

# An In-Depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene

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## Compound of Interest

Compound Name: 1,4-Diiodo-2,5-dimethoxybenzene

Cat. No.: B189239

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of **1,4-Diiodo-2,5-dimethoxybenzene** (CAS No. 51560-21-5). This versatile aromatic compound serves as a crucial building block in organic synthesis and holds potential for applications in proteomics research and materials science.

## Core Properties and Data

**1,4-Diiodo-2,5-dimethoxybenzene** is a white to light yellow crystalline powder. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>8</sub> I <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	389.96 g/mol	[1][2]
CAS Number	51560-21-5	[1]
Melting Point	171-176 °C	[3][4]
Boiling Point	382.9 ± 42.0 °C at 760 mmHg	[3]
Density	2.1 ± 0.1 g/cm <sup>3</sup>	[3]
Appearance	White to light yellow powder/crystal	[4]
Purity	>98.0% (GC)	[4]

## Synthesis and Purification: Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and purification of **1,4-Diiodo-2,5-dimethoxybenzene**, compiled from various established methodologies.

### Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene

This protocol describes the direct iodination of 1,4-dimethoxybenzene.

Materials:

- 1,4-dimethoxybenzene
- Iodine monochloride (ICl)
- Glacial acetic acid
- Sodium bisulfite (NaHSO<sub>3</sub>) or Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Deionized water

- Acetonitrile

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1 equivalent) in glacial acetic acid.
- Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid.
- Slowly add the ICl solution to the 1,4-dimethoxybenzene solution at room temperature with vigorous stirring.
- After the addition is complete, heat the reaction mixture on a steam bath for approximately 2 hours.<sup>[5]</sup>
- Cool the mixture in an ice-water bath, which should result in the precipitation of a crystalline mass.<sup>[5]</sup>
- Collect the crude product by vacuum filtration and wash it sparingly with cold acetic acid.<sup>[5]</sup>
- Suspend the collected solid in water. With good stirring, add a saturated solution of sodium bisulfite or sodium thiosulfate portion-wise until the characteristic color of iodine is no longer present, and the solid becomes white.<sup>[6]</sup> This step is crucial for removing unreacted iodine.
- Collect the white solid by vacuum filtration, wash thoroughly with deionized water, and air dry.

## Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended.

#### Procedure:

- Transfer the crude, dried **1,4-Diiodo-2,5-dimethoxybenzene** to an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent, such as acetonitrile or a dichloromethane-ethanol mixture.<sup>[5][6]</sup>

- Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional hot solvent if necessary.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- To maximize the yield, place the flask in an ice bath for at least 30 minutes.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

## Characterization

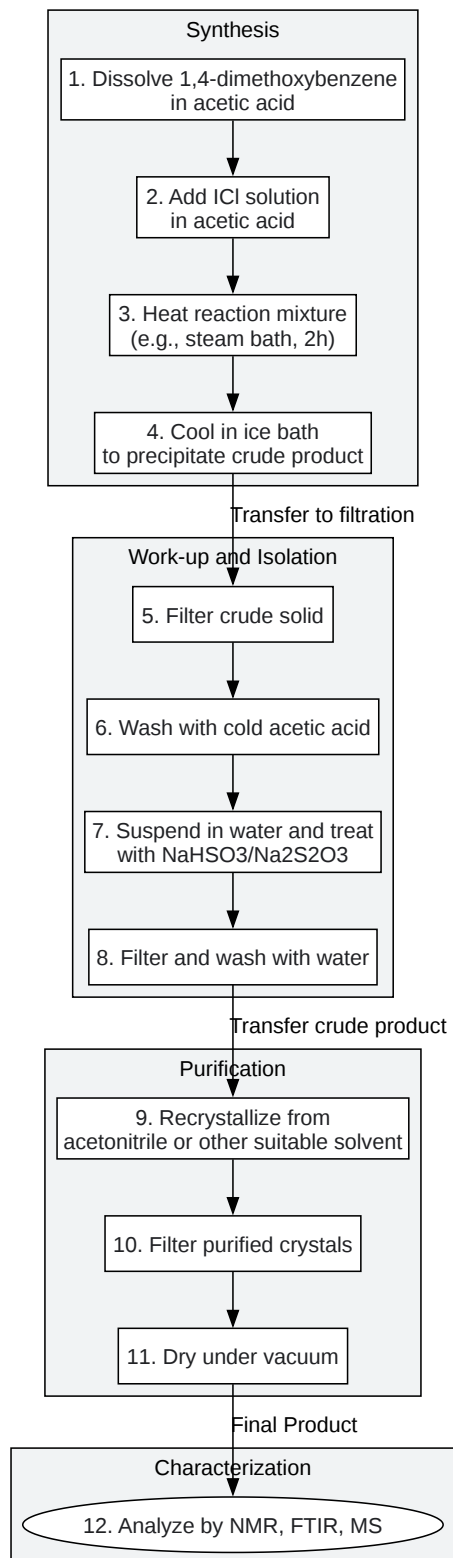
The identity and purity of the synthesized **1,4-Diiodo-2,5-dimethoxybenzene** can be confirmed using standard analytical techniques.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum can be used to identify the characteristic functional groups present, such as C-O ether linkages and aromatic C-H bonds.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum for **1,4-Diiodo-2,5-dimethoxybenzene** is available on public databases such as PubChem.<sup>[7]</sup>

## Experimental Workflow and Logic Diagrams

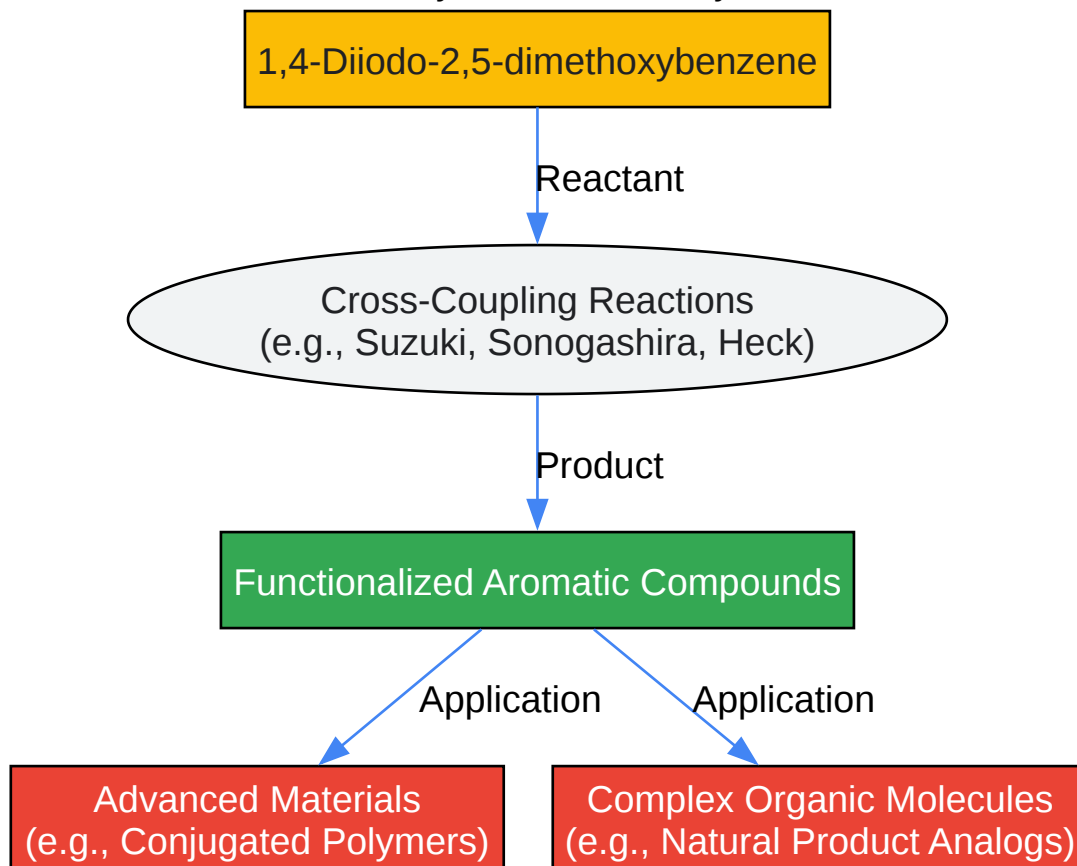
The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflow, as well as a conceptual diagram of its application as a synthetic building block.

## Synthesis and Purification Workflow for 1,4-Diiodo-2,5-dimethoxybenzene

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Caption: Synthesis and Purification Workflow.

## 1,4-Diiodo-2,5-dimethoxybenzene as a Synthetic Intermediate



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Caption: Role as a Synthetic Intermediate.

## Safety Information

**1,4-Diiodo-2,5-dimethoxybenzene** is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] It is also light-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This compound is incompatible with strong oxidizing agents.[3] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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